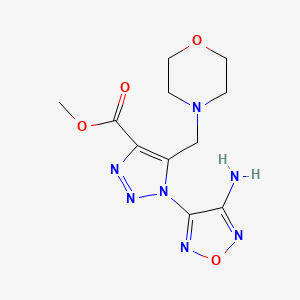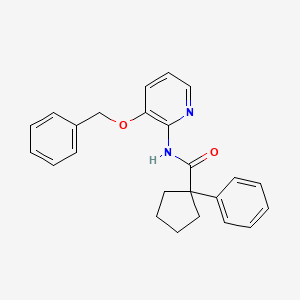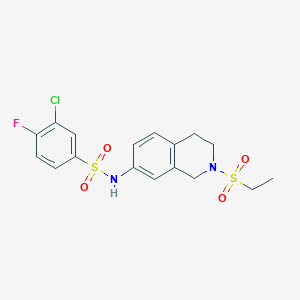
3-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide is an intricate molecular entity notable for its unique structural features and potential applications in various scientific fields. Its multifaceted structure allows it to participate in diverse chemical reactions, making it valuable in research and industry.
准备方法
Synthetic routes and reaction conditions: Preparation of 3-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide involves several steps:
Synthesis of the isoquinoline core: : This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine, followed by cyclization.
Sulfonamide formation:
Chlorination and fluorination: : Specific reagents like N-chlorosuccinimide and Selectfluor® can be used to introduce the chloro and fluoro substituents.
Industrial production methods: Scaling up the production might involve continuous flow synthesis techniques to ensure consistency and yield optimization.
化学反应分析
Types of reactions it undergoes:
Oxidation and reduction: : The compound can participate in redox reactions affecting the tetrahydroisoquinoline ring and the ethylsulfonyl group.
Substitution reactions: : The chloro and fluoro substituents allow for nucleophilic substitutions under suitable conditions.
Common reagents and conditions:
Oxidation: : Use of oxidizing agents like potassium permanganate.
Reduction: : Application of hydrogen gas in the presence of a metal catalyst.
Substitution: : Nucleophiles like amines or thiols under controlled temperatures.
Major products formed:
Oxidation: : Can lead to sulfoxides or sulfones.
Reduction: : Yields dehalogenated or hydrogenated derivatives.
Substitution: : Leads to derivatives where the chloro or fluoro groups are replaced.
科学研究应用
Chemistry:
Utilized as a building block for synthesizing more complex molecules.
Functions as a ligand in coordination chemistry.
Biology and Medicine:
Potential as a pharmacophore in drug design due to its ability to interact with biological targets.
Its sulfonamide moiety is known for antibacterial properties.
Industry:
Used in the development of specialty chemicals and materials.
作用机制
The compound exerts its effects primarily through interactions with biological macromolecules. It can bind to enzymes or receptors, modulating their activity. The sulfonamide group is particularly effective at mimicking the structure of natural substrates, thereby inhibiting bacterial enzyme activity.
相似化合物的比较
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide: : Lacks the chloro group, potentially altering its reactivity and binding properties.
3-chloro-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide: : Lacks the ethylsulfonyl group, affecting its solubility and interaction with biological targets.
Uniqueness: The presence of both chloro and fluoro groups, along with the ethylsulfonyl moiety, distinguishes 3-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide, giving it a unique profile in terms of chemical reactivity and biological activity.
属性
IUPAC Name |
3-chloro-N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O4S2/c1-2-26(22,23)21-8-7-12-3-4-14(9-13(12)11-21)20-27(24,25)15-5-6-17(19)16(18)10-15/h3-6,9-10,20H,2,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYCWPGMUBDELK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
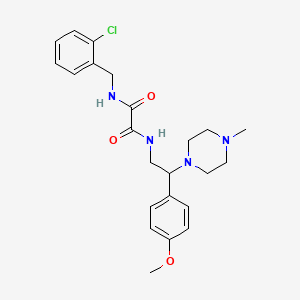
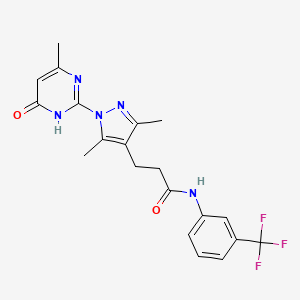
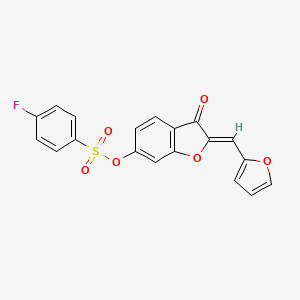
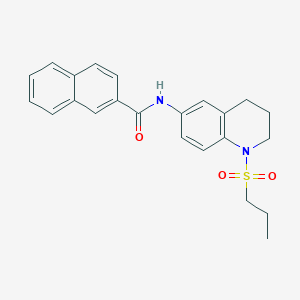
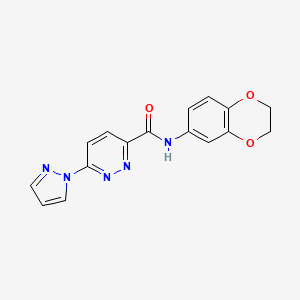
![2-[[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2950208.png)

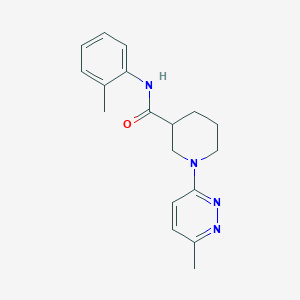
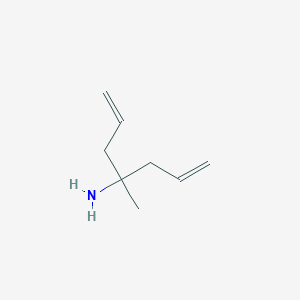
![N-[3-methyl-4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)phenyl]acetamide](/img/structure/B2950217.png)
